1-Hexadecanoyl-2-hexanoyl-sn-glycero-3-phosphocholine
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Overview
Description
1-palmitoyl-2-hexanoyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine where the acyl groups at positions 1 and 2 are palmitoyl and hexanoyl respectively. It is a 1,2-diacyl-sn-glycero-3-phosphocholine and a hexanoate ester. It derives from a 1-hexadecanoyl-sn-glycero-3-phosphocholine.
Scientific Research Applications
Physical-Chemical Characteristics
- Critical Micellar Concentration : Studies have explored the physical-chemical characteristics of 1-Hexadecanoyl-2-hexanoyl-sn-glycero-3-phosphocholine and related compounds. The critical micellar concentration (CMC) of these compounds was determined using various analytical techniques. For instance, 1-Hexadecanoyl-2-hexanoyl-sn-glycero-3-phosphocholine had a CMC of 0.22 ± 0.01 µM, indicating it tends to exist as monomolecular species at concentrations typically used in biological studies (Kramp et al., 1984).
Role in Biological Systems
- Enzymatic Synthesis : Research has shown that compounds like 1-Hexadecanoyl-2-hexanoyl-sn-glycero-3-phosphocholine can be synthesized enzymatically. For instance, 1-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, a related compound, was synthesized by rat spleen microsomes, suggesting a potential physiological role of these pathways (Wykle et al., 1980).
- Lipid Bilayer Studies : Investigations into the phase properties of liquid-crystalline phosphatidylcholine/phosphatidylethanolamine bilayers used 1-hexadecanoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine as a fluorescent probe. This research is critical for understanding lipid bilayer dynamics and interactions (Ahn & Yun, 1999).
Analytical and Experimental Applications
- Synthetic Approaches : There has been significant interest in the synthesis of analogs of phosphatidylcholines like 1-Hexadecanoyl-2-hexanoyl-sn-glycero-3-phosphocholine. These compounds are used to study the biological and toxicological properties of arsenolipids and other bioactive lipids in food (Guttenberger et al., 2017).
properties
Product Name |
1-Hexadecanoyl-2-hexanoyl-sn-glycero-3-phosphocholine |
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Molecular Formula |
C30H60NO8P |
Molecular Weight |
593.8 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-hexanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C30H60NO8P/c1-6-8-10-11-12-13-14-15-16-17-18-19-21-22-29(32)36-26-28(39-30(33)23-20-9-7-2)27-38-40(34,35)37-25-24-31(3,4)5/h28H,6-27H2,1-5H3/t28-/m1/s1 |
InChI Key |
RBJYEKYJPBLOJX-MUUNZHRXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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